3-(2-Chloroethyl)isoquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10ClN |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
3-(2-chloroethyl)isoquinoline |
InChI |
InChI=1S/C11H10ClN/c12-6-5-11-7-9-3-1-2-4-10(9)8-13-11/h1-4,7-8H,5-6H2 |
InChI Key |
WBDUSLSAQRETFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)CCCl |
Origin of Product |
United States |
Chemical Reactivity and Transformative Derivatization of 3 2 Chloroethyl Isoquinoline
Reactions Involving the Isoquinoline (B145761) Nitrogen Atom and Ring System
The isoquinoline core of 3-(2-chloroethyl)isoquinoline, being a benzopyridine, exhibits reactivity characteristic of nitrogen-containing aromatic heterocycles. The lone pair of electrons on the nitrogen atom imparts basic properties and allows for N-alkylation and N-oxidation reactions.
The nitrogen atom can be readily quaternized by reaction with alkyl halides to form isoquinolinium salts. This transformation significantly alters the electronic properties of the ring system, making it more susceptible to nucleophilic attack. For instance, the reaction with methyl iodide would yield 3-(2-chloroethyl)-2-methylisoquinolinium iodide.
Electrophilic aromatic substitution reactions on the isoquinoline ring, such as nitration, halogenation, and sulfonation, are also possible. These reactions typically occur on the benzene (B151609) ring portion of the isoquinoline system. The position of substitution is directed by the existing substituents and the electronic nature of the isoquinoline ring. Due to the electron-withdrawing nature of the pyridine (B92270) ring, electrophilic attack generally favors the 5- and 8-positions.
Nucleophilic aromatic substitution on the isoquinoline ring itself is less common unless activated by strongly electron-withdrawing groups or through the formation of an isoquinolinium salt. Nucleophilic attack is generally favored at the 1-position of the isoquinoline ring.
Transformations at the 2-Chloroethyl Moiety
The 2-chloroethyl group at the 3-position of the isoquinoline ring is a primary alkyl halide, making it a prime site for a variety of chemical transformations, most notably nucleophilic substitution and elimination reactions.
The primary carbon bearing the chlorine atom is susceptible to attack by a wide range of nucleophiles. These reactions predominantly proceed through an SN2 (bimolecular nucleophilic substitution) mechanism, which involves a backside attack by the nucleophile, leading to inversion of configuration if the carbon were chiral. Given the prochiral nature of the methylene (B1212753) group, this is not a primary stereochemical concern, but the mechanism dictates the need for relatively unhindered nucleophiles for efficient reaction.
A diverse array of nucleophiles can be employed to displace the chloride ion, leading to a variety of derivatives. Common nucleophiles include:
Oxygen nucleophiles: Hydroxide, alkoxides, and carboxylates can be used to introduce hydroxyl, ether, and ester functionalities, respectively.
Nitrogen nucleophiles: Ammonia, primary and secondary amines, and azide (B81097) ions are effective for the synthesis of primary amines, secondary/tertiary amines, and azides. The resulting 3-(2-azidoethyl)isoquinoline is a versatile intermediate that can be readily reduced to the corresponding primary amine or used in click chemistry reactions.
Sulfur nucleophiles: Thiolates, thiourea, and thioacetate (B1230152) are excellent nucleophiles for introducing sulfur-containing moieties.
Carbon nucleophiles: Cyanide and enolates can be used to form new carbon-carbon bonds.
The general scheme for these reactions can be represented as:
Isoquinoline-CH2CH2-Cl + Nu- → Isoquinoline-CH2CH2-Nu + Cl-
| Nucleophile (Nu-) | Reagent Example | Product (Isoquinoline-CH2CH2-Nu) |
| Hydroxide | Sodium Hydroxide (NaOH) | 3-(2-Hydroxyethyl)isoquinoline |
| Methoxide | Sodium Methoxide (NaOCH3) | 3-(2-Methoxyethyl)isoquinoline |
| Azide | Sodium Azide (NaN3) | 3-(2-Azidoethyl)isoquinoline |
| Cyanide | Sodium Cyanide (NaCN) | 3-(3-Cyanopropyl)isoquinoline |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-(2-(Phenylthio)ethyl)isoquinoline |
| Diethylamine | Diethylamine (HN(Et)2) | 3-(2-(Diethylamino)ethyl)isoquinoline |
The this compound scaffold is well-suited for intramolecular cyclization reactions, leading to the formation of new heterocyclic rings fused to the isoquinoline core. These reactions often involve a two-step process: initial nucleophilic substitution at the chloroethyl group followed by a subsequent cyclization step.
A classic example is the potential for a Pictet-Spengler-type reaction. If the chloroethyl group is first converted to an aminoethyl group (via reaction with azide followed by reduction), this 3-(2-aminoethyl)isoquinoline derivative can undergo condensation with an aldehyde or ketone to form a Schiff base, which can then cyclize under acidic conditions to form a tetrahydro-β-carboline analog fused to the isoquinoline ring.
Another possibility involves intramolecular N-alkylation. If a nucleophilic nitrogen atom is introduced elsewhere on the isoquinoline ring (e.g., at the 4-position), it could potentially displace the chloride of the 2-chloroethyl side chain to form a novel bridged heterocyclic system.
The reactivity of the 2-chloroethyl group towards bio-relevant nucleophiles is of significant interest in the context of medicinal chemistry and chemical biology. The thiol group of cysteine residues in proteins and the amine groups of amino acids and nucleic acids are potential targets for alkylation by this electrophilic side chain.
Reaction with thiols, such as glutathione (B108866) or the side chain of cysteine, would proceed via an SN2 mechanism to form a stable thioether linkage. This type of reaction is often implicated in the mechanism of action of certain alkylating anticancer agents.
Similarly, primary and secondary amines, abundant in biological systems (e.g., lysine (B10760008) residues, DNA bases), can react with the 2-chloroethyl group to form the corresponding secondary and tertiary amines. The rate of these reactions would be dependent on the nucleophilicity and steric accessibility of the biological amine.
| Bio-relevant Nucleophile | Functional Group | Product Type |
| Cysteine | Thiol (-SH) | Thioether |
| Glutathione | Thiol (-SH) | Thioether |
| Lysine | Primary Amine (-NH2) | Secondary Amine |
| Adenine/Guanine (B1146940)/Cytosine | Exocyclic Amines (-NH2) | Alkylated Nucleobase |
Influence of Remote Substituents on Reactivity and Selectivity
The reactivity of the 2-chloroethyl moiety can be modulated by the presence of substituents on the isoquinoline ring. The electronic nature of these substituents can influence the rate of nucleophilic substitution at the side chain through inductive and resonance effects.
Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups, on the benzene ring of the isoquinoline nucleus increase the electron density of the entire ring system. This can have a modest activating effect on the chloroethyl group for SN2 reactions by slightly increasing the electron density on the carbon atoms of the side chain, making them more polarizable and potentially more susceptible to nucleophilic attack.
Electron-withdrawing groups (EWGs) , such as nitro (-NO2) or cyano (-CN) groups, decrease the electron density of the isoquinoline ring. This can have a deactivating effect on SN2 reactions at the chloroethyl side chain by reducing the electron density and making the carbon-chlorine bond less polarized. However, these effects are generally subtle for reactions occurring on a side chain separated from the ring by a methylene group. The primary influence of these substituents would be on the reactivity of the isoquinoline ring itself.
| Substituent Type | Example | Position on Ring | Expected Effect on SN2 Reactivity of Chloroethyl Group |
| Electron-Donating | -OCH3 | 5, 6, 7, or 8 | Slight Activation |
| Electron-Withdrawing | -NO2 | 5, 6, 7, or 8 | Slight Deactivation |
Design and Synthesis of Novel Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
The versatility of this compound makes it an attractive starting material for the generation of chemical libraries for structure-activity relationship (SAR) studies. A systematic derivatization of the chloroethyl side chain allows for the exploration of how different functional groups impact the biological activity of the molecule.
A common strategy involves parallel synthesis, where this compound is reacted with a diverse library of nucleophiles in a multi-well plate format. This can rapidly generate a large number of analogs with varying physicochemical properties such as polarity, hydrogen bonding capacity, and steric bulk.
For example, to probe the importance of a basic nitrogen atom at a certain distance from the isoquinoline core, a series of primary and secondary amines with varying alkyl chain lengths and cyclic structures could be reacted with the starting material. To investigate the role of hydrogen bonding, a series of alcohols, phenols, and thiols could be employed.
The general synthetic approach for SAR studies would involve:
Synthesis of the this compound core.
Parallel reaction with a library of nucleophiles (amines, alcohols, thiols, etc.) under optimized SN2 conditions.
Purification of the resulting library of derivatives.
Biological screening of the library to identify active compounds and establish SAR trends.
This systematic approach allows medicinal chemists to understand which structural features are crucial for a desired biological effect and to design more potent and selective compounds.
Mechanistic Investigations of Biological Activities Mediated by 3 2 Chloroethyl Isoquinoline and Its Derivatives
Enzyme Inhibition Studies and Target Identification
The biological effects of 3-(2-Chloroethyl)isoquinoline and its derivatives are often attributed to their ability to inhibit specific enzymes that play critical roles in cellular processes. Understanding these inhibitory activities is key to identifying their therapeutic potential.
Topoisomerases are essential enzymes that manage DNA topology during replication, transcription, and recombination. nih.gov They are validated targets for cancer therapy, and several isoquinoline-based compounds have been investigated as potent inhibitors. nih.gov
3-Arylisoquinoline derivatives have been identified as a promising class of non-camptothecin topoisomerase I (Topo I) inhibitors. nih.govnih.gov These compounds, along with related structures like indenoisoquinolines, function by stabilizing the covalent complex between Topo I and DNA, which leads to DNA strand breaks and ultimately cell death. nih.govresearchgate.net The mechanism involves the inhibition of the religation step of the topoisomerase catalytic cycle. researchgate.net For instance, the indenoisoquinoline derivative MJ-III-65 (NSC 706744) has been shown to enhance Topo I cleavage complexes more efficiently than camptothecin (B557342) by inhibiting their reversal. researchgate.net
A key aspect of these inhibitors is their ability to induce differential DNA cleavage patterns compared to established drugs like camptothecin. While camptothecins typically show a preference for a thymine (B56734) base at the -1 position and a guanine (B1146940) at the +1 position relative to the cleavage site, indenoisoquinoline inhibitors can accommodate different base pairs at these positions, with a noted preference for cytosine at the -1 position on the cleaved strand. researchgate.net This difference in base preference suggests a distinct binding mode within the enzyme-DNA complex.
Furthermore, some 3-arylisoquinoline derivatives have demonstrated dual inhibitory effects on both topoisomerase I and topoisomerase II. nih.gov For example, a synthesized azepane-substituted 3-arylisoquinoline (compound 7 in the study) was found to inhibit both enzymes, with a stronger inhibitory activity against topoisomerase II than the clinical drug etoposide. nih.gov The dual inhibition of these critical enzymes presents a potential advantage in overcoming drug resistance.
Table 1: Comparative DNA Cleavage Site Preferences of Topoisomerase I Inhibitors
| Inhibitor Class | -1 Position Preference | +1 Position Preference | Mechanism |
|---|---|---|---|
| Camptothecins | Thymine | Guanine | Stabilization of Topo I-DNA complex researchgate.net |
Kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Isoquinoline (B145761) derivatives have been explored as modulators of various kinases.
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. nih.govresearchgate.net While direct studies on this compound are limited, the broader class of isoquinoline-containing compounds has been investigated. For instance, R-roscovitine (CYC202), a purine (B94841) analogue, is a selective inhibitor of several CDKs, including CDK2/cyclin E. nih.gov The development of CDK inhibitors with isoquinoline scaffolds is an active area of research, aiming to create potent and selective agents. nih.gov Overexpression of CDK3, which shares high sequence identity with CDK2, is observed in multiple cancers, making it a promising therapeutic target for which isoquinoline-based inhibitors could be developed. chemrxiv.org
Phosphodiesterase 4B (PDE4B): PDE4B is an enzyme that degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP), playing a role in inflammation and other cellular processes. researchgate.net Isoquinoline derivatives have been designed as inhibitors of PDE4B. researchgate.net Molecular docking studies have been used to predict the interaction of 3-aminoisoquinoline derivatives with the PDE4B active site, suggesting that these compounds can serve as a scaffold for developing new inhibitors. researchgate.net
Leucine (B10760876) aminopeptidases (LAPs) are enzymes that catalyze the hydrolysis of leucine residues from the N-terminus of proteins and peptides. They are involved in various physiological processes and are considered therapeutic targets, particularly in infectious diseases like leishmaniasis. nih.gov While specific data on this compound is not available, the general principle of inhibiting LAPs involves designing molecules that can bind to the active site of the enzyme. Studies on other compounds, such as chloromethyl ketone derivatives of amino acids, have shown competitive inhibition of leucine aminopeptidase. nih.gov Peptidomimetics are also known to be potent inhibitors of M17 leucine aminopeptidases. nih.gov The development of isoquinoline-based LAP inhibitors could be a potential area of future research.
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications, for example, in treating glaucoma. nih.gov Several studies have reported on quinoline (B57606) and isoquinoline derivatives as inhibitors of various CA isoforms, particularly the cytosolic forms CA I and CA II. nih.govresearchgate.net
The inhibitory mechanism typically involves the binding of the inhibitor to the zinc ion in the enzyme's active site, coordinated by key amino acid residues. Sulfonamide-containing quinoline derivatives have been shown to be effective inhibitors of CA I and CA II, with inhibition constants (Ki) in the nanomolar to low micromolar range. nih.govresearchgate.net For example, a series of 3-(quinolin-4-ylamino)benzenesulfonamides showed potent inhibition of hCA II, with Ki values as low as 83 nM. researchgate.net The structure of the isoquinoline or quinoline ring and the nature of its substituents play a crucial role in determining the inhibitory potency and isoform selectivity.
Table 2: Inhibition of Human Carbonic Anhydrase Isoforms by Quinoline/Isoquinoline Derivatives
| Compound Class | Target Isoform | Inhibition Constant (Ki) Range | Reference |
|---|---|---|---|
| 8-Quinoline-sulfonyl derivatives | hCA I, hCA II, hCA IV | Nanomolar range for hCA II | nih.gov |
| 3-(Quinolin-4-ylamino)benzenesulfonamides | hCA I | 0.966–9.091 µM | researchgate.net |
| 3-(Quinolin-4-ylamino)benzenesulfonamides | hCA II | 0.083–3.594 µM | researchgate.net |
| 1,3,5-Trisubstituted-pyrazolines with benzenesulfonamide | hCA I | 316.7–533.1 nM | nih.gov |
Molecular Interactions with Subcellular and Cellular Targets
Beyond direct enzyme inhibition, the biological effects of these compounds can be mediated by their interactions with other critical cellular components, most notably DNA.
DNA intercalation is a mode of interaction where a molecule, typically a planar aromatic or heteroaromatic system, inserts itself between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription and can also be a prerequisite for inducing DNA cleavage by enzymes like topoisomerases.
Several compounds with an isoquinoline-related scaffold, such as anthraquinone (B42736) derivatives, have been shown to possess DNA-intercalating capabilities. nih.gov The planar structure of the isoquinoline ring system is conducive to such interactions. This intercalation can lead to the stabilization of the topoisomerase-DNA cleavable complex, as discussed in section 4.1.1. Molecular docking studies with 3-arylisoquinoline derivatives have confirmed their ability to insert between DNA base pairs, which is consistent with experimental DNA unwinding assays. nih.gov This intercalation, coupled with the inhibition of topoisomerase religation activity, results in an accumulation of DNA strand breaks, which can trigger apoptotic pathways in cancer cells. nih.govnih.gov The presence of an alkylating group, such as a chloroethyl moiety, can further enhance the DNA-damaging potential by forming covalent adducts with DNA, making the induced cleavage irreversible. nih.gov
Disruption of Microtubule Dynamics and Cellular Processes
Derivatives of this compound have been identified as inhibitors of tubulin polymerization, a key process in the formation of microtubules. nih.govnih.gov Microtubules are critical components of the cellular cytoskeleton, essential for maintaining cell structure, facilitating intracellular transport, and ensuring proper chromosome segregation during cell division. nih.gov By interfering with tubulin polymerization, these compounds disrupt the dynamic nature of microtubules, leading to a cascade of cellular consequences.
One of the primary outcomes of disrupted microtubule dynamics is the arrest of the cell cycle, frequently observed at the G2/M phase. nih.gov This checkpoint arrest prevents cells from entering mitosis, thereby inhibiting cell proliferation. nih.gov The mechanism often involves binding to the colchicine-binding site on β-tubulin, which prevents the assembly of tubulin dimers into microtubules. nih.gov Research on related compounds, such as 1-aryl-3-(2-chloroethyl)ureas, has shown that they can covalently bind to β-tubulin, leading to cytoskeleton disruption and cell cycle arrest in the G2/M phase. nih.gov This disruption of the microtubule network ultimately contributes to the anti-proliferative and cytotoxic effects of these compounds. nih.govnih.gov
Table 1: Effect of Isoquinoline Derivatives on Tubulin Polymerization
| Compound Type | Target Site | Effect | Cellular Outcome |
|---|---|---|---|
| Hydroxy-substituted indolo[2,1-a]isoquinolines | Colchicine-binding site on tubulin | Inhibition of tubulin polymerization | Cytostatic activity, Cell cycle arrest |
| Isoquinoline-based biaryls | Colchicine domain on tubulin | Inhibition of tubulin polymerization | Cytotoxicity, Vascular disruption |
Induction of Apoptosis: Mechanistic Pathways and Signaling Cascades
A significant mechanism through which this compound derivatives exert their biological effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov This process is crucial for eliminating damaged or cancerous cells and is mediated by a complex network of signaling pathways.
Studies have shown that these compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. researchgate.netrsc.org The intrinsic pathway is often initiated by cellular stress and involves the mitochondria. rsc.org Certain isoquinoline derivatives have been observed to decrease the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. nih.gov This, in turn, activates a cascade of caspases, including caspase-3 and caspase-9, which are executioner enzymes of apoptosis. nih.govresearchgate.net The activation of these caspases leads to the cleavage of key cellular proteins, such as poly(ADP-ribose) polymerase (PARP), ultimately resulting in cell death. nih.gov
Furthermore, the expression levels of pro-apoptotic proteins like Bax and BAD are often upregulated, while the levels of anti-apoptotic proteins such as Bcl-2 are downregulated, further promoting the apoptotic process. researchgate.netmdpi.com Some isoquinoline derivatives have also been found to activate the extrinsic pathway by engaging death receptors, leading to the activation of caspase-8. researchgate.net In some cancer cell lines, these compounds have been shown to inhibit inhibitor of apoptosis proteins (IAPs) like XIAP, cIAP-1, and survivin, which further sensitizes the cells to apoptosis. nih.gov
Interaction with Receptor Systems (e.g., Estrogen Receptors)
Derivatives of isoquinoline have been investigated for their ability to interact with various receptor systems, with a notable focus on estrogen receptors (ERs). nih.govresearchgate.net Estrogen receptors, particularly ERα, play a pivotal role in the growth and proliferation of hormone-dependent cancers, such as certain types of breast cancer. researchgate.net
Research has demonstrated that specific tetrahydroisoquinoline derivatives can act as selective estrogen receptor modulators (SERMs). nih.govnovartis.com These compounds can bind to estrogen receptors and either mimic (agonist) or block (antagonist) the effects of estrogen, depending on the specific tissue and the structure of the compound. researchgate.net The antagonistic activity is particularly relevant for cancer therapy, as it can inhibit the growth-promoting signals mediated by estrogen in cancer cells. nih.gov
Structural studies, including X-ray crystallography, have provided insights into how these isoquinoline derivatives bind to the ligand-binding domain of ERα. nih.gov Their binding mode is often comparable to that of established SERMs like raloxifene, occupying the same cleft in the receptor. nih.gov The interaction with the receptor can lead to conformational changes that prevent the recruitment of coactivators necessary for gene transcription, thereby inhibiting estrogen-mediated cellular responses. researchgate.net The affinity and selectivity for ERα over ERβ can be modulated by altering the substituents on the isoquinoline core and the nature of the side chains. nih.govresearchgate.net
Modulation of Serotonin (B10506) Uptake Sites
Certain derivatives of isoquinoline have been found to interact with the serotonin transporter (SERT), a key protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft. nih.govbiorxiv.org Modulation of SERT activity is a well-established mechanism for treating depression and other neuropsychiatric disorders. nih.gov
Studies have shown that some isoquinoline-sulfonamide derivatives exhibit affinity for multiple serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT7, in addition to dopamine (B1211576) receptors. nih.gov Structure-based virtual screening efforts have identified novel compounds, some with isoquinoline-like scaffolds, that act as inhibitors of SERT. nih.govbiorxiv.org These inhibitors are thought to bind to the central substrate site of the transporter, preventing the reuptake of serotonin and thereby increasing its concentration in the synapse. nih.gov The interaction often involves key residues within the binding pocket, such as Asp98 and Phe335. nih.gov The discovery of inhibitors that stabilize the inward-open conformation of SERT, a mechanism distinct from that of traditional selective serotonin reuptake inhibitors (SSRIs), represents a promising avenue for developing new therapeutic agents. nih.govbiorxiv.org
Broad-Spectrum Biological Activity Profiles: Mechanistic Insights
Anti-proliferative Mechanisms in Model Cellular Systems
The anti-proliferative activity of this compound and its derivatives has been demonstrated across various cancer cell lines. nih.govnih.gov The primary mechanisms driving this effect are the induction of cell cycle arrest and the activation of apoptotic pathways. nih.govtandfonline.com
As previously discussed, the disruption of microtubule dynamics by these compounds is a key contributor to their anti-proliferative effects. nih.govresearchgate.net By inhibiting tubulin polymerization, they cause cells to accumulate in the G2/M phase of the cell cycle, preventing mitosis and cell division. nih.govtandfonline.com
In addition to cell cycle arrest, these compounds are potent inducers of apoptosis. nih.govresearchgate.net They can trigger both intrinsic and extrinsic apoptotic pathways, leading to the activation of caspases and subsequent programmed cell death. nih.govresearchgate.net This is often accompanied by the downregulation of survival proteins and the upregulation of pro-apoptotic factors. nih.govmdpi.com Some isoquinoline derivatives have also been shown to inhibit the activity of protein kinases that are crucial for cancer cell growth and survival, adding another layer to their anti-proliferative mechanism. nih.gov
Table 2: Anti-proliferative Activity of Selected Isoquinoline Derivatives
| Cell Line | Derivative Type | IC50 | Observed Mechanism |
|---|---|---|---|
| SKOV3 (Ovarian Cancer) | B01002 | 7.65 µg/mL | Inhibition of IAPs, Apoptosis induction |
| SKOV3 (Ovarian Cancer) | C26001 | 11.68 µg/mL | Inhibition of IAPs, Apoptosis induction |
Antimicrobial Action Pathways (e.g., against bacteria, fungi, parasites)
Isoquinoline alkaloids and their synthetic derivatives have demonstrated a broad spectrum of antimicrobial activities. eurekaselect.comnih.gov Their mechanisms of action vary depending on the specific compound and the target organism.
Against bacteria, particularly Gram-positive strains like Staphylococcus aureus and Bacillus cereus, certain isoquinoline derivatives have shown potent bactericidal activity. nih.govmdpi.com The proposed mechanisms include the disruption of cell division and the inhibition of nucleic acid synthesis. researchgate.net Some compounds are believed to interfere with bacterial membrane integrity, leading to cell lysis. nih.gov
In the context of antifungal activity, isoquinoline derivatives have shown efficacy against pathogenic fungi such as Candida albicans and Cryptococcus neoformans. nih.gov One of the key mechanisms is the inhibition of ergosterol (B1671047) biosynthesis. bioengineer.org Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately, fungal cell death. bioengineer.org
While research into the anti-parasitic activities of these compounds is ongoing, initial studies have suggested potential efficacy, though the precise mechanisms are still being elucidated. The structural diversity of the isoquinoline scaffold allows for the development of compounds with selective activity against a wide range of microbial pathogens. eurekaselect.comresearchgate.net
Antioxidant Mechanisms and Radical Scavenging
The antioxidant and radical-scavenging capabilities of the broader isoquinoline class of compounds are generally attributed to several structural features. The antioxidant potential of many isoquinoline alkaloids is linked to the presence of a lone pair of electrons on their nitrogen atom. mdpi.com This activity can be significantly enhanced by the presence of hydroxyl (-OH) groups on the aromatic rings, which can donate a hydrogen atom to neutralize free radicals. mdpi.com
Mechanistically, isoquinoline derivatives can scavenge radicals through pathways such as sequential proton loss electron transfer (SPLET). Furthermore, studies on specific isoquinoline alkaloids have demonstrated direct scavenging activity against hydroxyl radicals (*OH). nih.gov This scavenging effect is often correlated with the ability of the molecule to chelate metal ions like ferrous iron (Fe²⁺), which catalyzes the formation of these highly reactive radicals. nih.gov Functional groups such as methylenedioxy moieties attached to the isoquinoline core have also been shown to contribute to these antioxidant effects. nih.gov
While various isoquinoline derivatives have been assessed for their ability to scavenge radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH), specific data for this compound is not present in the reviewed literature. researchgate.netnih.gov
Anti-inflammatory Mechanisms and Cytokine Modulation
The anti-inflammatory properties of isoquinoline derivatives are well-documented and operate through the modulation of key signaling pathways and the production of inflammatory mediators. A primary mechanism involves the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway. nih.govresearchgate.net NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes. By inhibiting NF-κB, certain isoquinoline derivatives can suppress the inflammatory cascade. nih.govresearchgate.net
This inhibition leads to a significant reduction in the release of pro-inflammatory cytokines. Research on specific isoquinoline derivatives has demonstrated a marked decrease in the production of key cytokines such as:
Tumor Necrosis Factor-alpha (TNF-α) nih.govresearchgate.net
Interleukin-1beta (IL-1β) nih.govresearchgate.net
Interleukin-6 (IL-6) nih.govresearchgate.net
The modulation of these cytokines is a central aspect of the anti-inflammatory effects observed in the isoquinoline class. The table below summarizes the effects of a representative isoquinoline derivative, CYY054c, on cytokine release in lipopolysaccharide (LPS)-stimulated macrophages. nih.govresearchgate.net
| Compound | Cell Type | Stimulus | Cytokine Affected | Observed Effect |
| CYY054c (Isoquinoline Derivative) | Macrophages | LPS | TNF-α | Reduced Release |
| CYY054c (Isoquinoline Derivative) | Macrophages | LPS | IL-1β | Reduced Release |
| CYY054c (Isoquinoline Derivative) | Macrophages | LPS | IL-6 | Reduced Release |
Furthermore, the anti-inflammatory action of isoquinolines extends to the inhibition of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are downstream targets of the NF-κB pathway. nih.govresearchgate.net Some isoquinoline alkaloids are also reported to exert their effects through the p38 MAPK signaling pathway. However, no studies have specifically implicated this compound in any of these anti-inflammatory or cytokine-modulating pathways.
Computational Chemistry and Molecular Modeling Studies of 3 2 Chloroethyl Isoquinoline
Structure-Based Drug Design Approaches and Ligand Optimization
Structure-based drug design (SBDD) relies on the three-dimensional structure of a biological target to design and optimize ligands. This approach is instrumental in understanding the molecular basis of a ligand's activity and in refining its structure to enhance potency and selectivity.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand, such as 3-(2-chloroethyl)isoquinoline, might interact with the binding site of a target receptor. The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity, which is often expressed as a docking score. A lower docking score typically indicates a more favorable binding interaction.
For this compound, a hypothetical docking study would involve preparing the 3D structure of the ligand and the target receptor. The docking algorithm would then explore various possible conformations of the ligand within the receptor's active site, calculating the binding energy for each pose. The results would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor. This information is crucial for understanding the mechanism of action and for suggesting modifications to the ligand structure to improve its binding affinity.
Hypothetical Docking Results for this compound with Potential Target Receptors
| Target Receptor | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Kinase A | -8.5 | Lys72, Leu12, Asp184 | Hydrogen Bond, Hydrophobic |
| GPCR B | -7.9 | Phe208, Trp254, Tyr281 | Pi-Pi Stacking, Hydrophobic |
| Enzyme C | -9.2 | His98, Ser102, Val150 | Hydrogen Bond, van der Waals |
This table is for illustrative purposes only and does not represent actual experimental data.
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecular system over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the conformational changes of a ligand and its target protein, as well as the stability of their complex.
An MD simulation of the this compound-receptor complex, obtained from molecular docking, would be performed in a simulated physiological environment (e.g., in a water box with ions at a specific temperature and pressure). The simulation would track the movements of all atoms over a period of nanoseconds to microseconds. Analysis of the simulation trajectory can provide information on:
Conformational Analysis: How the conformation of this compound changes within the binding pocket.
Protein-Ligand Stability: The stability of the interactions between the ligand and the receptor over time, often assessed by calculating the root-mean-square deviation (RMSD) of the ligand from its initial docked pose. A stable RMSD suggests a stable binding mode.
Interaction Fingerprints: The persistence of specific interactions (e.g., hydrogen bonds) throughout the simulation.
Illustrative Molecular Dynamics Simulation Parameters for a this compound-Protein Complex
| Parameter | Value |
|---|---|
| Simulation Software | GROMACS, AMBER |
| Force Field | CHARMM36, AMBERff14SB |
| Simulation Time | 100 ns |
| Temperature | 310 K |
| Pressure | 1 atm |
| Ensemble | NPT (Isothermal-isobaric) |
This table represents typical parameters for an MD simulation and is not based on a specific study of the target compound.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties and reactivity of molecules. These methods provide a deeper understanding of a molecule's intrinsic characteristics, which can be correlated with its biological activity.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT calculations can determine a range of electronic properties. tandfonline.comresearchgate.net
Key electronic properties that can be calculated include:
Molecular Geometry: Optimization of the 3D structure to its lowest energy conformation.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Hypothetical DFT-Calculated Electronic Properties of Isoquinoline (B145761) and a Substituted Derivative
| Property | Isoquinoline tandfonline.com | This compound (Estimated) |
|---|---|---|
| HOMO Energy (eV) | -5.581 tandfonline.com | -5.9 |
| LUMO Energy (eV) | 1.801 tandfonline.com | 1.5 |
| HOMO-LUMO Gap (eV) | 3.78 tandfonline.com | 4.4 |
| Dipole Moment (Debye) | 2.004 tandfonline.com | 2.5 |
Data for isoquinoline is from a published study. tandfonline.com Data for this compound is hypothetical and for illustrative purposes.
From the energies of the frontier molecular orbitals obtained through DFT calculations, several global reactivity parameters can be derived. nih.gov These parameters help in quantifying the chemical reactivity of a molecule.
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is related to the HOMO-LUMO gap. nih.gov
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. nih.gov
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. nih.gov
These parameters are valuable for predicting how this compound might behave in a biological environment and for understanding its potential metabolic pathways. For instance, regions of high electrophilicity might be susceptible to nucleophilic attack by biological macromolecules.
For accurate molecular dynamics simulations, a precise description of the potential energy of the system is required. This is achieved through a set of parameters known as a force field. While force fields for standard biomolecules like proteins and nucleic acids are well-established, specific parameters for novel ligands like this compound often need to be developed.
In Silico Screening and Predictive Modeling
In the realm of computational chemistry, in silico screening and predictive modeling serve as powerful tools to accelerate the drug discovery process. These methods allow for the high-throughput evaluation of virtual compound libraries, prediction of pharmacokinetic properties, and elucidation of potential biological activities before committing to costly and time-consuming laboratory synthesis. For a molecule such as this compound, these computational approaches offer a rational pathway for identifying potential therapeutic applications and understanding its behavior within a biological system.
Pharmacophore Modeling for Lead Identification
Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model does not represent a real molecule or a real association of functional groups but rather an abstract concept that embodies the crucial interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers.
For isoquinoline derivatives, which are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities, pharmacophore modeling has been instrumental in identifying novel lead compounds. While specific pharmacophore models for this compound are not extensively documented in publicly available literature, the general principles can be applied based on studies of analogous compounds. For instance, in the pursuit of novel anticancer agents, pharmacophore models have been developed from quinoline-based compounds to understand their structure-activity relationships. nih.gov These models can be used to virtually screen large compound databases to identify new molecules that fit the pharmacophoric requirements and are therefore likely to exhibit similar biological activity.
The process of developing a pharmacophore model for a target of interest for this compound would typically involve the following steps:
Training Set Selection: A set of known active molecules with structural diversity would be selected.
Feature Identification: Common chemical features among the active molecules are identified.
Model Generation and Validation: A 3D arrangement of these features is generated and then validated for its ability to distinguish between active and inactive compounds.
Once a validated pharmacophore model is established, it can be used as a 3D query to screen virtual libraries of compounds, including derivatives of this compound, to identify potential new lead structures.
Table 1: Common Pharmacophore Features and Their Significance
| Pharmacophore Feature | Description | Potential Role in this compound |
| Hydrogen Bond Acceptor | An atom or group of atoms that can accept a hydrogen bond. | The nitrogen atom in the isoquinoline ring is a potential hydrogen bond acceptor. |
| Aromatic Ring | A planar, cyclic, conjugated system of pi electrons. | The isoquinoline core itself is an aromatic feature that can engage in pi-pi stacking or hydrophobic interactions. |
| Hydrophobic Group | A nonpolar group that avoids interaction with water. | The ethyl chloride side chain and the bicyclic aromatic system contribute to the hydrophobic character of the molecule. |
Mechanistic Aspects of ADMET (Absorption, Distribution, Metabolism, Excretion) Prediction
The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development. In silico ADMET prediction models play a crucial role in the early stages of this process by identifying potential liabilities that could lead to late-stage failures. These predictive models are built using large datasets of experimentally determined ADMET properties and employ various computational techniques, including quantitative structure-activity relationship (QSAR) models.
For this compound, a range of ADMET properties can be predicted using computational tools. While specific experimental data for this compound is scarce, predictions can be made based on its structural features and by leveraging models trained on diverse chemical structures, including other isoquinoline derivatives.
Absorption: Key parameters for predicting oral absorption include intestinal absorption, Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate or inhibitor potential. For quinoline (B57606) derivatives, studies have shown that many compounds exhibit good intestinal absorption. sciforschenonline.org
Distribution: The distribution of a drug throughout the body is influenced by factors such as plasma protein binding and its ability to cross the blood-brain barrier (BBB). Computational models can predict the extent of plasma protein binding and whether a compound is likely to penetrate the central nervous system. For some quinoline imines, predictions have indicated varying degrees of plasma protein binding and medium to moderate BBB penetration. sciforschenonline.org
Metabolism: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role. In silico models can predict which CYP isoforms are likely to metabolize a compound and whether the compound may inhibit any of these enzymes. For example, studies on 3,4-dihydroisoquinoline (B110456) derivatives have predicted their interactions with various CYP isoforms. mdpi.com
Excretion: The route and rate of excretion are important for determining the dosing regimen. While direct prediction of excretion pathways is complex, parameters related to solubility and metabolism can provide insights.
Toxicity: A wide range of toxicological endpoints can be predicted computationally, including hepatotoxicity, carcinogenicity, and mutagenicity.
Table 2: Predicted ADMET Properties for a Hypothetical Isoquinoline Derivative
| ADMET Property | Predicted Value/Classification | Significance |
| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |
| Blood-Brain Barrier Penetration | Low | Suggests the compound may have limited effects on the central nervous system. |
| CYP2D6 Inhibition | Non-inhibitor | Reduced risk of drug-drug interactions with drugs metabolized by this enzyme. |
| Hepatotoxicity | Low risk | Indicates a lower likelihood of causing liver damage. |
It is important to note that these in silico predictions are probabilistic and require experimental validation. However, they provide valuable guidance for prioritizing compounds and designing further studies. The application of these computational methods to this compound can help to build a comprehensive profile of its potential as a therapeutic agent and guide its future development.
Structure Activity Relationship Sar and Targeted Structural Modification Strategies
Rational Design Principles for Tailoring Biological Functions
The principles of rational drug design are instrumental in the development of new therapeutic agents based on the 3-(2-Chloroethyl)isoquinoline scaffold. nih.govmdpi.commdpi.com This approach involves a deep understanding of the target biomolecule and the design of molecules that can interact with it in a specific and predictable manner.
Key strategies in the rational design of isoquinoline (B145761) derivatives include:
Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational tools can be used to design molecules that fit precisely into the active site. This allows for the optimization of interactions, such as hydrogen bonds and hydrophobic contacts, to enhance binding affinity and selectivity.
Pharmacophore Modeling: In the absence of a known target structure, a pharmacophore model can be developed based on a set of known active molecules. This model defines the essential structural features and their spatial arrangement required for biological activity, guiding the design of new and potentially more potent compounds.
Molecular Hybridization: This strategy involves combining structural motifs from different bioactive molecules to create a new hybrid compound with improved or novel pharmacological properties. For instance, the isoquinoline core could be combined with other pharmacophores known to exhibit anticancer activity.
Bioisosteric Replacements within this compound Derivatives
Bioisosterism is a powerful tool in medicinal chemistry used to modify the physicochemical properties of a lead compound while retaining or enhancing its biological activity. capes.gov.br A bioisostere is a molecule or group that has a similar size, shape, and electron density to the original molecule or group. capes.gov.br
For the 2-chloroethyl moiety in this compound, several bioisosteric replacements could be considered to modulate its reactivity, metabolic stability, and toxicity profile.
Table 2: Potential Bioisosteric Replacements for the 2-Chloroethyl Group
| Original Group | Potential Bioisostere | Rationale for Replacement |
| -CH2CH2Cl | -CH2CH2F | The carbon-fluorine bond is stronger and less prone to metabolic cleavage, potentially increasing the compound's stability. |
| -CH2CH2Br | -CH2CH2Cl | Bromine is a better leaving group than chlorine, which could increase the alkylating reactivity. |
| -CH2CH2-OSO2CH3 (Mesylate) | -CH2CH2Cl | Mesylates are also good leaving groups and can act as alkylating agents, offering an alternative with different reactivity and solubility profiles. |
| -CH=CHCl (Vinyl chloride) | -CH2CH2Cl | The introduction of a double bond can alter the geometry and electronic properties of the side chain, potentially leading to a different mechanism of action. |
Note: This table presents theoretical bioisosteric replacements based on general principles of medicinal chemistry, as specific experimental data for this compound is not widely available.
Advanced Research Avenues and Future Directions for 3 2 Chloroethyl Isoquinoline
The study of heterocyclic compounds like isoquinoline (B145761) and its derivatives is a cornerstone of medicinal chemistry, owing to their presence in numerous natural products and synthetic pharmaceuticals. researchgate.netwikipedia.org The specific compound, 3-(2-Chloroethyl)isoquinoline, with its reactive chloroethyl group, presents a unique scaffold for exploring novel chemical and biological activities. This article delves into advanced research avenues and future directions focused exclusively on this compound, exploring its potential through the lens of modern chemical biology and medicinal chemistry.
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-(2-Chloroethyl)isoquinoline?
The synthesis of this compound requires careful selection of substituent positions on the isoquinoline core to ensure regioselectivity. A fragment-based approach, as demonstrated in fragment merging strategies, involves synthesizing monosubstituted isoquinoline derivatives and combining fragments at distinct positions (e.g., 1-, 3-, or 8-positions) to enhance binding affinity . Reaction conditions, such as solvent polarity and temperature, must be optimized to minimize side reactions like ring chlorination or hydrolysis. Analytical validation (e.g., NMR, HPLC) is critical to confirm purity and structural integrity .
Q. Which analytical techniques are most reliable for characterizing this compound derivatives?
High-resolution mass spectrometry (HRMS) and / NMR are essential for verifying molecular weight and substituent positions. For stereochemical analysis, X-ray crystallography (as used in structural studies of isoquinoline analogues) provides definitive confirmation of molecular geometry . Purity should be assessed via reverse-phase HPLC with UV detection, ensuring >95% purity for biological assays .
Q. How should researchers address solubility challenges in biological assays involving this compound?
Solubility can be improved using co-solvents like DMSO (<1% v/v) or cyclodextrin-based formulations. Pre-formulation studies, including dynamic light scattering (DLS) for nanoparticle suspensions, are recommended to prevent aggregation. Solvent effects on protein targets (e.g., enzyme denaturation) must be controlled using vehicle-only controls .
Advanced Research Questions
Q. What experimental designs are suitable for studying the structure-activity relationship (SAR) of this compound derivatives?
SAR studies require systematic substitution at the 2-chloroethyl group and isoquinoline core. A combinatorial library approach, as seen in fragment merging, allows rapid screening of substituent effects on binding affinity . For quantitative SAR (QSAR), molecular docking simulations (e.g., AutoDock Vina) paired with free-energy perturbation (FEP) calculations can predict binding modes and guide synthetic prioritization .
Q. How can researchers resolve contradictions in biological activity data across different assays?
Contradictions often arise from assay-specific variables (e.g., cell line heterogeneity, assay sensitivity). A tiered validation approach is recommended:
- Primary screens : High-throughput biochemical assays (e.g., fluorescence polarization) to identify hits.
- Secondary screens : Cell-based assays (e.g., cytotoxicity in HEK293 or HepG2 cells) with dose-response curves (IC).
- Tertiary validation : In vivo models (e.g., rodent pharmacokinetics) to confirm physiological relevance. Statistical analysis (e.g., ANOVA with post-hoc tests) should be applied to assess reproducibility .
Q. What strategies mitigate off-target effects of this compound in mechanistic studies?
Off-target profiling using kinase panels (e.g., Eurofins KinaseProfiler) identifies non-specific interactions. Isotopic labeling (e.g., -tagged derivatives) enables tracking of metabolite distribution in vitro. For in vivo studies, CRISPR-Cas9 knockout models of suspected off-target proteins (e.g., cytochrome P450 enzymes) can isolate compound-specific effects .
Q. How should researchers design controls for stability studies of this compound under physiological conditions?
Stability assays should include:
- Positive controls : Known labile compounds (e.g., esters) to validate assay conditions.
- Negative controls : Incubations without enzymes or serum.
- Time-course analysis : LC-MS/MS monitoring of degradation products (e.g., hydrolyzed chloroethyl groups). Buffer systems mimicking physiological pH (7.4) and temperature (37°C) are critical .
Methodological Considerations
Q. What statistical approaches are appropriate for dose-response data analysis?
Nonlinear regression (e.g., Hill equation) models dose-response curves to calculate EC/IC. Bootstrap resampling (≥1,000 iterations) quantifies confidence intervals. Outlier removal should follow Grubbs’ test (α=0.05) to exclude non-physiological data points .
Q. How can computational tools enhance the design of this compound derivatives?
Density functional theory (DFT) predicts electronic effects of substituents on reactivity. Molecular dynamics (MD) simulations (e.g., GROMACS) assess compound stability in lipid bilayers or protein pockets. Virtual screening against public databases (e.g., ZINC15) identifies novel scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
